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Compound of Interest

Compound Name:
5-Bromo-3-

methylbenzo[b]thiophene

Cat. No.: B169043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Bromo-3-methylbenzo[b]thiophene (CAS No. 1196-09-4; Molecular Formula:

C₉H₇BrS). Due to the limited availability of publicly accessible experimental spectra, this

document presents predicted spectroscopic data obtained through computational methods.

These predictions are intended to serve as a reference for researchers in the fields of

medicinal chemistry, organic synthesis, and materials science.

Chemical Structure and Properties
5-Bromo-3-methylbenzo[b]thiophene is a heterocyclic compound featuring a

benzothiophene core structure, which is a common motif in many biologically active molecules.

The presence of a bromine atom and a methyl group on the bicyclic system influences its

electronic properties and reactivity, making it a valuable building block in the synthesis of novel

compounds.

Structure:

Caption: Chemical structure of 5-Bromo-3-methylbenzo[b]thiophene.
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The following tables summarize the predicted spectroscopic data for 5-Bromo-3-
methylbenzo[b]thiophene. These values were calculated using computational chemistry

software and should be considered as estimations.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.9 d 1H H-7

~7.7 d 1H H-4

~7.4 dd 1H H-6

~7.2 s 1H H-2

~2.4 s 3H -CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Carbon Type

~140 C

~138 C

~135 C-Br

~130 CH

~128 C

~125 CH

~124 CH

~122 CH

~15 CH₃

Solvent: CDCl₃
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Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch

~1600-1450 Medium-Strong Aromatic C=C Stretch

~1200-1000 Medium C-S Stretch

~800-600 Strong C-Br Stretch

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

226/228 100 [M]⁺ (Molecular Ion)

211/213 40 [M-CH₃]⁺

147 30 [M-Br]⁺

115 20 [C₈H₇]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These are generalized protocols and may require optimization based on the

specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Approximately 5-10 mg of 5-Bromo-3-methylbenzo[b]thiophene is dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃).
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A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: A 400 MHz (or higher) NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64 (signal-to-noise dependent).

Relaxation delay: 1-5 seconds.

Acquisition time: 2-4 seconds.

Spectral width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy:

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Acquisition time: 1-2 seconds.

Spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy
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1. Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on

the ATR crystal.

KBr Pellet: Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium

bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

2. Data Acquisition:

Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the empty sample compartment (or clean ATR crystal/pure KBr

pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
1. Sample Preparation:

The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to

a concentration of approximately 1 mg/mL.

The solution is then further diluted to the low µg/mL or ng/mL range.

2. Data Acquisition:

Instrument: A mass spectrometer with an Electron Ionization (EI) source, typically coupled

with a Gas Chromatography (GC) system for sample introduction.

Parameters:
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Ionization energy: 70 eV.

Mass range: m/z 40-500.

The sample is introduced into the ion source where it is vaporized and ionized. The

resulting ions are then separated by their mass-to-charge ratio and detected.

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 5-
Bromo-3-methylbenzo[b]thiophene.

Spectroscopic Analysis Workflow

Sample

NMR

 Dissolve in CDCl₃

IR
 Solid State Analysis

MS
 Dissolve and Ionize

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Mass Spectrometry Fragmentation

Molecular Ion
[C₉H₇BrS]⁺˙
m/z 226/228

Fragment 1
[C₈H₄BrS]⁺˙
m/z 211/213

 -CH₃

Fragment 2
[C₉H₇S]⁺
m/z 147

 -Br

Fragment 3
[C₈H₇]⁺
m/z 115

 -S

Click to download full resolution via product page

Caption: Predicted fragmentation pathway in Mass Spectrometry.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-3-
methylbenzo[b]thiophene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b169043#spectroscopic-data-nmr-ir-ms-for-5-
bromo-3-methylbenzo-b-thiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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